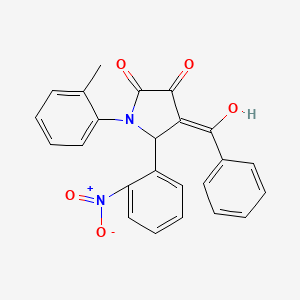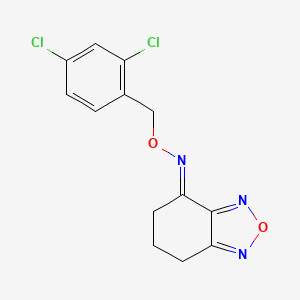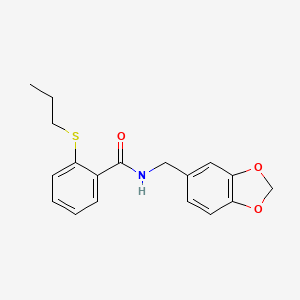![molecular formula C29H21BrN2O2 B5457669 2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate](/img/structure/B5457669.png)
2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate, also known as BBIVB, is a chemical compound that has gained attention in scientific research due to its potential application in various fields.
Mécanisme D'action
The mechanism of action of 2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. 2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix proteins. This inhibition can lead to the prevention of tumor invasion and metastasis. 2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate has also been shown to inhibit the activation of nuclear factor-kappa B, which is a transcription factor that plays a role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate has been shown to have biochemical and physiological effects that are relevant to its potential applications in scientific research. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. 2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules that are involved in the initiation and maintenance of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a potentially safe and effective compound for use in scientific research. However, one limitation of using 2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of 2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective therapies for cancer and inflammatory diseases. Another direction is to optimize its use in lab experiments, which could lead to the development of more efficient and accurate screening methods for potential drug candidates. Additionally, 2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate could be studied for its potential applications in other fields, such as materials science and catalysis.
Méthodes De Synthèse
2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate can be synthesized through a multi-step process that involves the reaction of 2-bromobenzylamine with 2-nitrobenzaldehyde to form 2-(2-bromobenzyl)-1H-benzimidazole. This intermediate is then reacted with 4-fluorobenzoic acid and triethylamine to form 2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate.
Applications De Recherche Scientifique
2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-tumor activity, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate has also been studied for its anti-inflammatory activity, as it has been shown to reduce inflammation in animal models of acute lung injury and sepsis.
Propriétés
IUPAC Name |
[(E)-2-[1-[(2-bromophenyl)methyl]benzimidazol-2-yl]-1-phenylethenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21BrN2O2/c30-24-16-8-7-15-23(24)20-32-26-18-10-9-17-25(26)31-28(32)19-27(21-11-3-1-4-12-21)34-29(33)22-13-5-2-6-14-22/h1-19H,20H2/b27-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPCUQHCAALUEG-ZXVVBBHZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Br)OC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Br)/OC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-(4H-1,2,4-triazol-4-yl)isonicotinamide](/img/structure/B5457590.png)


![N-ethyl-N',N'-dimethyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5457607.png)
![1-{[rel-(4aS,8aR)-2-oxo-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile hydrochloride](/img/structure/B5457617.png)
![2-({6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-yl}amino)ethanol](/img/structure/B5457620.png)
![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5457624.png)
![N-(2,6-dimethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5457640.png)
![3-bromo-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5457644.png)

![N-(tert-butyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5457677.png)
![6-ethyl-2-methyl-N-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5457685.png)
![3-(butylthio)-6-[5-(4-chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5457702.png)
![8-[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5457708.png)